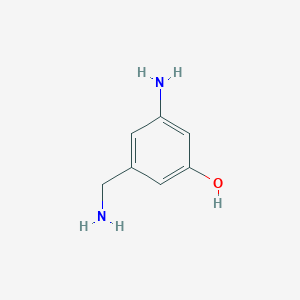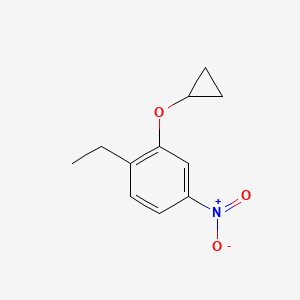
2-Hydroxy-5-(methylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is an aromatic sulfonamide compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyl group, a methylamino group, and a sulfonamide group attached to a benzene ring. Its unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Sulfonation: Aniline is sulfonated to form sulfanilic acid.
Hydroxylation: Sulfanilic acid is hydroxylated to introduce the hydroxyl group at the ortho position.
Methylation: Finally, the amino group is methylated to form 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous flow reactors: for efficient nitration and reduction steps.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Pathways involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-(ethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(dimethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(propylamino)benzene-1-sulfonamide
Uniqueness
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O3S |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
2-hydroxy-5-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-5-2-3-6(10)7(4-5)13(8,11)12/h2-4,9-10H,1H3,(H2,8,11,12) |
Clave InChI |
QTOUTAIAWOMFEQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



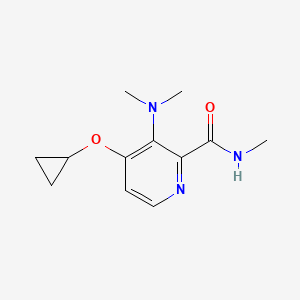
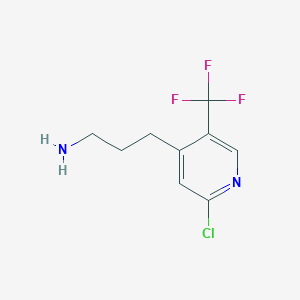
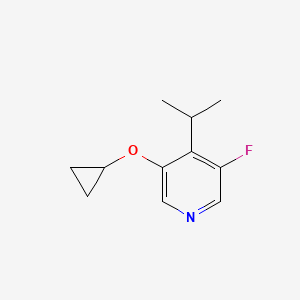
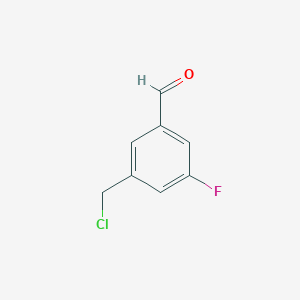
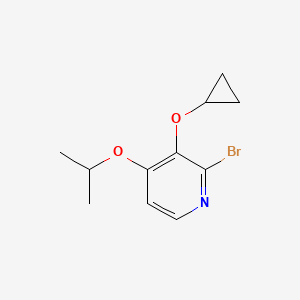
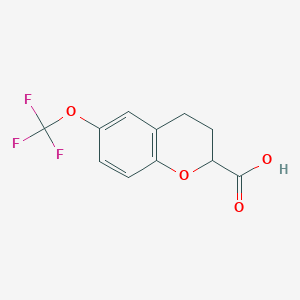
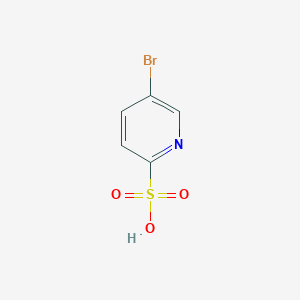

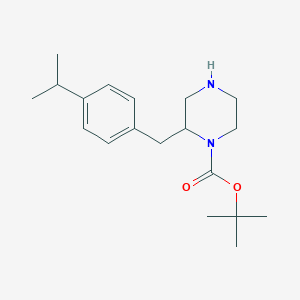
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
